3-Fluoro-2-(methoxycarbonyl)benzoic acid
Description
3-Fluoro-2-(methoxycarbonyl)benzoic acid is a fluorinated benzoic acid derivative featuring a methoxycarbonyl (-COOCH₃) group at the 2-position and a fluorine atom at the 3-position. For instance, ruthenium-catalyzed C–H arylation methods (as in ) are applicable to similar benzoic acid derivatives, enabling efficient functionalization for drug intermediates . The compound’s fluorine and ester substituents likely enhance its electronic properties, making it a candidate for use in medicinal chemistry or material science.
Properties
Molecular Formula |
C9H7FO4 |
|---|---|
Molecular Weight |
198.15 g/mol |
IUPAC Name |
3-fluoro-2-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C9H7FO4/c1-14-9(13)7-5(8(11)12)3-2-4-6(7)10/h2-4H,1H3,(H,11,12) |
InChI Key |
KDSIMLRAHNEPRX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1F)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs, their molecular properties, and applications based on the evidence:
*Target compound; †Inferred from substituent analysis; ‡Calculated based on analogous structures.
Key Structural and Functional Differences
Fluorine vs. Other Halogens :
- The presence of fluorine (electron-withdrawing) at the 3-position in the target compound enhances acidity and metabolic stability compared to bromine or chlorine in analogs like 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid (). The latter is used in diabetes drug intermediates due to halogen-directed reactivity .
Ester vs. Hydroxy/Amino Groups: Replacing the methoxycarbonyl group with a hydroxy (e.g., 2-fluoro-3-hydroxybenzoic acid, ) or methylamino group () alters solubility and biological activity. Hydroxy-substituted analogs are more polar, favoring aqueous solubility, while methylamino groups may enable hydrogen bonding in drug-receptor interactions .
Positional Isomerism: 2,6-Difluoro-3-(methoxycarbonyl)benzoic acid () exhibits two fluorine atoms, increasing steric hindrance and reducing reactivity compared to the mono-fluoro target compound.
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